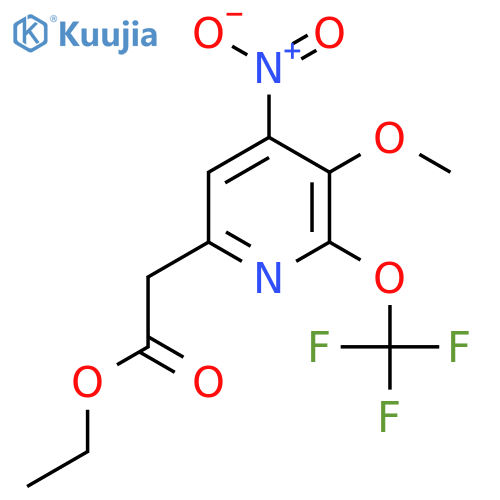Cas no 1806752-33-9 (Ethyl 3-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-6-acetate)

1806752-33-9 structure
商品名:Ethyl 3-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-6-acetate
CAS番号:1806752-33-9
MF:C11H11F3N2O6
メガワット:324.210053682327
CID:4839103
Ethyl 3-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-6-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-6-acetate
-
- インチ: 1S/C11H11F3N2O6/c1-3-21-8(17)5-6-4-7(16(18)19)9(20-2)10(15-6)22-11(12,13)14/h4H,3,5H2,1-2H3
- InChIKey: ROODALHDQWZCKO-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=C(C(=CC(CC(=O)OCC)=N1)[N+](=O)[O-])OC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 10
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 400
- トポロジー分子極性表面積: 104
- 疎水性パラメータ計算基準値(XlogP): 2.4
Ethyl 3-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-6-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029087172-1g |
Ethyl 3-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-6-acetate |
1806752-33-9 | 97% | 1g |
$1,549.60 | 2022-03-31 |
Ethyl 3-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-6-acetate 関連文献
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
1806752-33-9 (Ethyl 3-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-6-acetate) 関連製品
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
